5-Methylbenzothiazol-2-yl isocyanate

Vue d'ensemble

Description

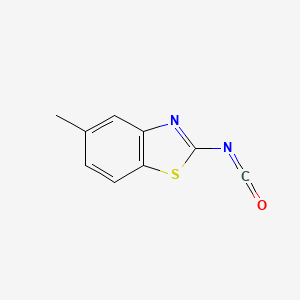

5-Methylbenzothiazol-2-yl isocyanate is a useful research compound. Its molecular formula is C9H6N2OS and its molecular weight is 190.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Derivatization

5-Methylbenzothiazol-2-yl isocyanate serves as an effective derivatizing agent in analytical chemistry. Its ability to react with nucleophilic sites such as amino groups in proteins and hydroxyl groups in carbohydrates allows for the modification of biomolecules, facilitating their detection through fluorescence-based methods. This application is particularly useful in developing sensitive analytical techniques for quantifying biomolecules in complex mixtures.

Case Study: Analytical Detection Techniques

In a study focused on the derivatization of alcohols and amines, this compound was utilized to enhance the fluorescence properties of these compounds, leading to improved sensitivity in detection methods. The results indicated that the compound selectively reacted with primary and secondary alcohols, demonstrating its potential for use in high-throughput screening methods.

The biological activity of this compound has been explored primarily through its interactions with various biomolecules. Its reactivity suggests potential applications in drug development, particularly in synthesizing bioactive compounds.

Antimicrobial Properties

Recent research has highlighted the synthesis of benzothiazole-containing analogues that exhibit potent antimicrobial activity. These compounds, which include derivatives of this compound, have shown effectiveness against various bacterial strains, indicating their potential as therapeutic agents .

Case Study: Antitubercular Activity

A series of benzothiazole-based compounds were synthesized and tested for their antitubercular activity. The incorporation of this compound into these compounds enhanced their efficacy against drug-resistant strains of Mycobacterium tuberculosis, showcasing its role in developing new anti-tuberculosis medications .

Material Science Applications

The reactivity of this compound makes it a valuable intermediate in the synthesis of polyurethane materials. Isocyanates are widely used in producing flexible and rigid polyurethane foams, coatings, adhesives, and elastomers.

Case Study: Polyurethane Production

In industrial applications, this compound has been employed to enhance the properties of polyurethane foams. Its incorporation into formulations has resulted in improved mechanical strength and thermal stability, making it suitable for use in automotive and construction industries .

Environmental and Safety Considerations

While this compound has numerous applications, it is essential to consider its safety profile due to the inherent toxicity associated with isocyanates. Exposure can lead to respiratory issues and skin irritation; thus, appropriate handling measures are necessary during its use.

Safety Case Study

Research on the toxicological effects of various isocyanates has indicated that exposure can cause significant health risks. Studies have shown that antagonists targeting specific receptors can mitigate some adverse effects associated with exposure to isocyanates like this compound .

Analyse Des Réactions Chimiques

Reactions with Alcohols

Isocyanates typically react with alcohols to form urethanes (carbamates). For 5-Methylbenzothiazol-2-yl isocyanate , such reactions involve nucleophilic attack by the alcohol on the electrophilic carbonyl carbon. Studies on alcohol-isocyanate kinetics indicate that the reaction follows a second-order mechanism, with rate constants influenced by alcohol concentration and solvent polarity .

Key Observations

-

Mechanism : Alcohol molecules stabilize the transition state, enhancing reaction rates .

-

Conditions : Typically conducted in inert solvents (e.g., benzene, dibutyl ether) under controlled temperatures .

Reactions with Amines

The isocyanate reacts with primary or secondary amines to form ureas. For example, 2-amino-6-fluorobenzothiazole reacts with 3,4-dichlorophenyl isocyanate to yield urea derivatives, demonstrating the general reactivity of benzothiazole-based isocyanates .

Reaction Example

| Reactant | Product | Yield |

|---|---|---|

| 2-amino-6-fluorobenzothiazole + 3,4-dichlorophenyl isocyanate | Urea derivative (e.g., 2eD ) | 66% |

Kinetic Studies

Alcohol-isocyanate reactions exhibit autocatalysis due to urethane byproducts. Rate constants increase with alcohol concentration and are influenced by solvent polarity. For instance, phenyl isocyanate reacts faster in benzene than in polar solvents like trifluoroethanol . These trends are likely applicable to this compound.

Kinetic Data

| Alcohol | Activation Energy (kcal/mol) |

|---|---|

| Methyl alcohol | 11.5 |

| Isopropyl alcohol | 12.5 |

Propriétés

Formule moléculaire |

C9H6N2OS |

|---|---|

Poids moléculaire |

190.22 g/mol |

Nom IUPAC |

2-isocyanato-5-methyl-1,3-benzothiazole |

InChI |

InChI=1S/C9H6N2OS/c1-6-2-3-8-7(4-6)11-9(13-8)10-5-12/h2-4H,1H3 |

Clé InChI |

PPVFCNCAOMPPMI-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1)SC(=N2)N=C=O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.